Lipophilicity Advantage Over Methyl Ester
Ethyl 2-phenoxyisonicotinate exhibits a significantly higher computed octanol-water partition coefficient (LogP) compared to its methyl ester analog, methyl 2-phenoxyisonicotinate . This quantitative difference in lipophilicity can influence membrane permeability and distribution in biological systems, a critical factor in drug discovery .
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | 3.0506 |
| Comparator Or Baseline | Methyl 2-phenoxyisonicotinate: LogP = 2.6605 |
| Quantified Difference | 0.3901 units higher (approx. 15% increase) |
| Conditions | Computational prediction (software unspecified) |
Why This Matters
Higher lipophilicity may improve passive membrane permeability, a key consideration in selecting building blocks for oral drug candidates.
